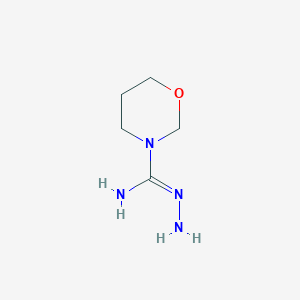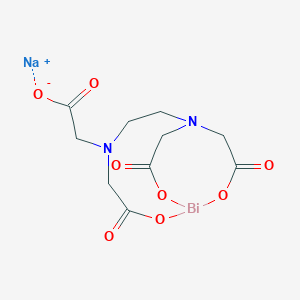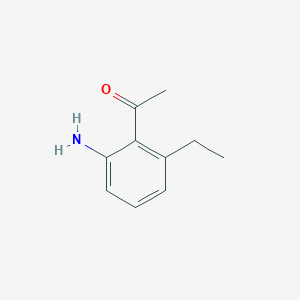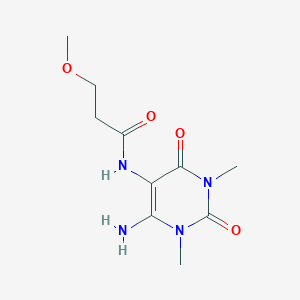![molecular formula C11H20N2O2 B13123764 tert-butyl (1S,4R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13123764.png)
tert-butyl (1S,4R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1S,4R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a fascinating compound with a complex structure. Let’s break it down:
-
Tert-butyl: : This refers to the tert-butyl group (also known as t-butyl or 1,1-dimethylethyl), which consists of three methyl groups attached to a central carbon atom. It provides steric hindrance and stability to the compound.
-
(1S,4R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: : This mouthful of a name describes the core structure. Let’s dissect it:
(1S,4R): Indicates the stereochemistry at specific carbon atoms.
5-(aminomethyl): Refers to an amino group (NH₂) attached to the fifth carbon.
2-azabicyclo[2.1.1]hexane-2-carboxylate: Describes the bicyclic ring system with a carboxylate group (COO⁻) attached.
Preparation Methods
Synthetic Routes::
- One synthetic approach involves the (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This convergent method leads to bicyclo[3.1.0]hexanes with an all-carbon quaternary center .
- An organic or iridium photoredox catalyst combined with blue LED irradiation facilitates this reaction. It provides good yields for various cyclopropene and cyclopropylaniline derivatives.
- While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale production.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield diverse products, including intermediates for medicinal chemistry.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for synthesizing complex molecules.
Biology: It may find applications in drug discovery due to its unique structure.
Medicine: Research explores its potential as a therapeutic agent.
Industry: Its use extends to materials science and fine chemicals.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other bicyclic compounds.
Similar Compounds: While I don’t have a specific list, explore related structures in the literature.
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1S,4R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-9(13)8(7)5-12/h7-9H,4-6,12H2,1-3H3/t7-,8?,9-/m0/s1 |
InChI Key |
XKZNMNKZDDJEEL-SMOXQLQSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C2CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


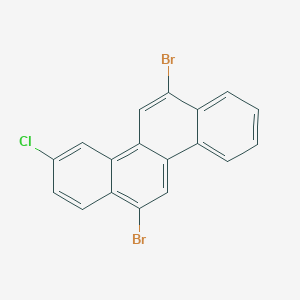
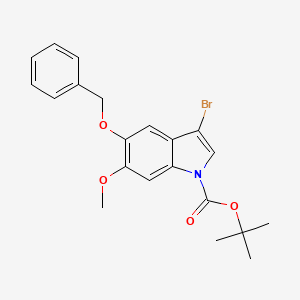
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)

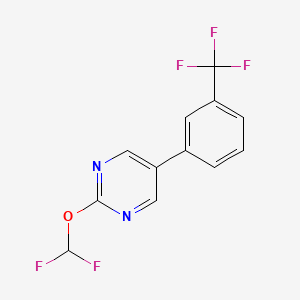

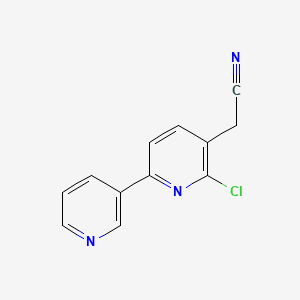
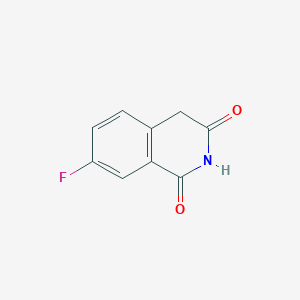
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)
